molecular formula C16H14FN3O2S B2790672 5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-46-8

5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2790672
CAS RN: 899732-46-8
M. Wt: 331.37
InChI Key: MROSOBXMCCXUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which includes “5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione”, involves several key reactions . For instance, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and a few drops of triethylamine in 1,4-dioxane was heated under reflux for 5 hours . The mixture was then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of “this compound” is unique and contributes to its interactions with other molecules . The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Scientific Research Applications

FMPD has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that FMPD has anticancer properties and can inhibit the growth of cancer cells. FMPD has also been shown to have antifungal and antiviral properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMPD in lab experiments is its potential as a new drug candidate. Its anticancer, antifungal, and antiviral properties make it a promising candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how FMPD works and its potential side effects.

Future Directions

There are several future directions for research on FMPD. One area of research is the development of new drugs based on FMPD. Another area of research is the investigation of its mechanism of action and potential side effects. Additionally, studies can be conducted to determine the optimal dosage and administration of FMPD for different applications.
Conclusion:
In conclusion, FMPD is a chemical compound that has potential applications in various fields, including cancer research, antifungal and antiviral treatments, and the development of new drugs. The synthesis of FMPD has been achieved using various methods, and studies have shown that it has anticancer properties and can inhibit the growth of cancer cells. Further research is needed to fully understand its mechanism of action and potential side effects, but FMPD has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of FMPD has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetic acid to yield FMPD. Other methods involve the use of different starting materials and reagents, but the overall process is similar.

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-19-14-13(15(21)20(2)16(19)22)12(7-8-18-14)23-9-10-5-3-4-6-11(10)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROSOBXMCCXUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.